molecular formula C17H17N3O3S B2422047 3-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2034312-21-3

3-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No.: B2422047
CAS No.: 2034312-21-3
M. Wt: 343.4
InChI Key: WBLXEMRGLLXULE-UHFFFAOYSA-N
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Description

3-[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione (CAS 2034312-21-3) is a synthetic small molecule with a molecular formula of C 17 H 17 N 3 O 3 S and a molecular weight of 343.40 g/mol . Its structure features a benzothiophene carbonyl group linked to a piperidine ring, which is in turn connected to an imidazolidine-2,4-dione (hydantoin) core . This combination of pharmacophores makes it a compound of significant interest in medicinal chemistry research. The structural motifs present in this compound are found in molecules with diverse biological activities. The imidazolidine-2,4-dione (hydantoin) moiety is a ubiquitous scaffold in organic chemistry and is sporadically found in several natural products and bioactive heterocycles . Furthermore, derivatives containing the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure have been identified as binders and inhibitors of the NLRP3 inflammasome, a key regulator of the innate immune response . The benzothiophene unit is a privileged structure in drug discovery. This combination suggests potential research value for investigating new therapeutic agents, particularly in the areas of immunology and inflammation . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care and safety protocols in a laboratory setting.

Properties

IUPAC Name

3-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c21-15-10-18-17(23)20(15)12-5-7-19(8-6-12)16(22)14-9-11-3-1-2-4-13(11)24-14/h1-4,9,12H,5-8,10H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLXEMRGLLXULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of benzo[b]thiophene-2-carboxylic acid with piperidin-4-amine to form an intermediate, which is then cyclized with imidazolidine-2,4-dione under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

3-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzo[b]thiophene moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The structure of 3-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione allows it to interact with various biological targets involved in cancer progression:

  • Mechanisms of Action : The compound may inhibit key enzymes involved in tumor growth, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .
  • Case Study : In vitro studies have demonstrated that derivatives of benzothiazole and isoquinoline exhibit significant inhibitory effects on cancer cell lines, suggesting that similar modifications to the imidazolidine structure could yield potent anticancer agents .

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases:

  • Research Findings : Compounds with similar scaffolds have been shown to exhibit neuroprotective properties by modulating neurotransmitter levels and inhibiting monoamine oxidase (MAO), an enzyme linked to neurodegeneration .
  • Potential Applications : This opens avenues for developing treatments for conditions like Alzheimer's disease and Parkinson's disease, particularly in patients exhibiting depressive symptoms alongside cognitive decline.

In Vitro Evaluations

Numerous studies have assessed the pharmacological profile of compounds related to this compound:

Study Focus Results
PMC9782539Antidepressant activityCompounds showed significant reduction in immobility time in forced swim tests.
PMC6661798Antimicrobial activityCertain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria.
PMC9267128Anticancer evaluationNew derivatives displayed IC50 values lower than standard chemotherapeutics like 5-FU.

Synthesis and Structural Modifications

The synthesis of this compound involves multi-step reactions that allow for structural modifications aimed at enhancing its biological activity:

  • Synthetic Pathways : The compound can be synthesized through the condensation of piperidine derivatives with benzothiophene carboxylic acids followed by cyclization to form the imidazolidine core.
  • Optimization Strategies : Structural modifications at various positions on the piperidine or imidazolidine rings may lead to improved efficacy and selectivity towards specific biological targets.

Mechanism of Action

The mechanism of action of 3-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or modulate ion channels, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene derivatives: These compounds share the benzo[b]thiophene moiety and exhibit similar chemical properties.

    Piperidine derivatives: Compounds with a piperidine ring that may have comparable biological activities.

    Imidazolidine-2,4-dione derivatives: These compounds share the imidazolidine-2,4-dione structure and are often studied for their medicinal properties.

Uniqueness

3-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is unique due to the combination of its three distinct moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 3-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure

The compound features a complex structure that includes a benzothiophene moiety linked to an imidazolidine core through a piperidine ring. This unique arrangement may contribute to its biological properties.

Research indicates that compounds similar to This compound often interact with various biological targets:

  • Phosphodiesterase Inhibition : Many derivatives exhibit phosphodiesterase (PDE) inhibitory activity, which can lead to increased levels of cyclic nucleotides (cAMP and cGMP) in cells, influencing numerous signaling pathways.
  • Antineoplastic Activity : Compounds with similar scaffolds have shown promise in inhibiting cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
PDE InhibitionIncreases cAMP levels
AntimicrobialExhibits activity against bacterial strains

Case Study 1: Anticancer Activity

In one study, derivatives of imidazolidine compounds were tested against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range. For instance, a related compound demonstrated an IC50 of 10 μM against HT-29 colon cancer cells, suggesting potential for further development as an anticancer agent.

Case Study 2: Phosphodiesterase Inhibition

Another study explored the effects of benzothiophene derivatives on PDE activity. The results showed that these compounds could effectively inhibit PDE10A, leading to enhanced signaling pathways associated with neuroprotection and cognitive enhancement. The most potent derivative exhibited an IC50 of 5 nM, highlighting the therapeutic potential for neurological disorders.

Structure-Activity Relationship (SAR)

The biological activity of This compound can be influenced by modifications in its structure. Studies suggest that:

  • Substituents on the benzothiophene ring can significantly alter potency and selectivity.
  • The position and nature of functional groups on the piperidine moiety can enhance or diminish biological activity.

Q & A

Q. Optimization Strategies :

  • Use of polar aprotic solvents (e.g., DMF) to enhance reaction efficiency.
  • Monitoring intermediates via thin-layer chromatography (TLC) and HPLC to ensure purity at each step .
  • Adjusting stoichiometry of reagents (e.g., hydrazine for ring formation) to minimize byproducts .

Basic: Which spectroscopic techniques are critical for validating the structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm for benzothiophene; piperidine protons at δ 1.5–3.5 ppm) .
    • ¹³C NMR : Confirms carbonyl carbons (e.g., imidazolidine-dione carbonyl at ~170 ppm) .
  • Infrared Spectroscopy (IR) : Detects key functional groups (e.g., C=O stretches at 1650–1750 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS to confirm [M+H]⁺ peaks) .
  • Elemental Analysis : Ensures purity by matching calculated vs. observed C, H, N percentages (e.g., ±0.3% tolerance) .

Advanced: How can researchers design experiments to elucidate the structure-activity relationships (SAR) of this compound's bioactivity?

Answer:

  • Step 1: Target Identification :
    Use molecular docking to predict interactions with biological targets (e.g., kinases, GPCRs) based on structural analogs .
  • Step 2: Analog Synthesis :
    Modify substituents (e.g., replace benzothiophene with naphthalene or phenyl groups) to assess impact on activity .
  • Step 3: Bioassays :
    • In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MTT assay) or microbial strains .
    • Comparative analysis : Compare activity of analogs to identify critical moieties (e.g., piperidine vs. piperazine rings) .
  • Data Correlation :
    Use computational tools (e.g., QSAR models) to link structural features (e.g., logP, polar surface area) to activity .

Advanced: What strategies are recommended for resolving contradictions in spectral data during structural elucidation?

Answer:

  • Multi-Technique Validation :
    Cross-reference NMR, IR, and MS data to confirm assignments (e.g., ambiguous carbonyl signals resolved via 2D NMR) .
  • Comparative Analysis :
    Compare experimental data with published spectra of structurally related compounds (e.g., imidazolidine-dione derivatives) .
  • Thermogravimetric Analysis (TGA) :
    Assess thermal stability to rule out degradation products affecting spectral interpretations (e.g., decomposition above 200°C) .
  • Crystallography :
    If single crystals are obtainable, X-ray diffraction provides unambiguous confirmation of stereochemistry and connectivity .

Basic: What purification methods are most effective for isolating this compound?

Answer:

  • Column Chromatography :
    Use silica gel with gradient elution (e.g., hexane/ethyl acetate 70:30 to 50:50) to separate polar byproducts .
  • Recrystallization :
    Optimize solvent systems (e.g., ethanol/water mixtures) based on solubility profiles .
  • HPLC :
    Employ reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolation (≥98%) .

Advanced: How can computational modeling enhance the understanding of this compound's pharmacokinetic properties?

Answer:

  • ADMET Prediction :
    Use tools like SwissADME to predict absorption (e.g., Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (Ames test alerts) .
  • Molecular Dynamics (MD) Simulations :
    Study binding stability with targets (e.g., RMSD plots to assess ligand-protein complex stability over 100 ns simulations) .
  • Solubility Optimization :
    Apply COSMO-RS models to predict solubility in biorelevant media (e.g., simulated intestinal fluid) .

Advanced: What experimental approaches are suitable for investigating this compound's mechanism of action in biological systems?

Answer:

  • Target Engagement Studies :
    • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified proteins (e.g., KD values) .
    • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .
  • Pathway Analysis :
    Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify downstream signaling pathways affected by treatment .
  • In Vivo Models :
    Evaluate efficacy in disease models (e.g., xenograft tumors for anticancer activity) with dose-response studies .

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